1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a heterocyclic amine compound frequently employed in scientific research, particularly in medicinal chemistry and pharmacology, as a building block for the synthesis of more complex molecules. It serves as a crucial intermediate in developing potential therapeutic agents. [, ] Its significance in research stems from the tetrahydroisoquinoline moiety's presence in various biologically active natural and synthetic compounds. []
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a compound belonging to the isoquinoline alkaloids, which are a diverse group of natural products. This specific compound exhibits a range of biological activities and has garnered attention in medicinal chemistry for its potential therapeutic applications. It is characterized by its unique molecular structure and has been studied extensively for its synthesis, reactivity, and mechanism of action.
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride can be derived from various natural and synthetic sources. It is classified as an isoquinoline derivative and more specifically as a tetrahydroisoquinoline. Isoquinolines are known for their presence in many natural products and have been implicated in various biological activities, making them significant in pharmacological research.
The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride typically involves cyclization reactions. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride. This reaction yields 3,4-dihydroisoquinoline derivatives, which can be further modified to produce the desired compound .
Another approach includes a one-pot synthesis involving the reaction of aromatic aldehydes with primary amines under specific conditions that promote cyclization . Various synthetic routes have been developed to optimize yield and purity, often employing advanced catalytic systems or continuous flow reactors.
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride participates in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used. Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired outcomes .
The mechanism of action for 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride is complex due to its interaction with multiple biological pathways. It has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. The compound's pharmacokinetics are crucial for understanding its bioavailability—how effectively it reaches systemic circulation and its site of action .
The compound targets multiple biochemical pathways, suggesting potential therapeutic roles in modulating these processes. Its broad spectrum of activity indicates that it may influence several molecular targets within cells.
Relevant data indicates that the compound's solubility in water enhances its potential for biological applications .
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has several scientific applications:
This compound's unique properties make it an important subject in medicinal chemistry research aimed at discovering new therapeutic agents .
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8) is a hydrochloride salt of a substituted tetrahydroisoquinoline featuring an amine functionalization at the 6-position. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol. The compound exhibits the following key identifiers:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₃ClN₂ |
Exact Mass | 184.07 g/mol |
Hydrogen Bond Donors | 2 (NH₂⁺ and NH) |
Hydrogen Bond Acceptors | 3 (N and Cl⁻) |
Canonical SMILES | Cl.NC₁=CC₂CCNCC=₂C=C₁ |
Topological Polar Surface Area | 38.1 Ų |
The core structure consists of a fused benzene and piperidine ring, with the amine group at C6 enhancing electron density and enabling electrophilic substitution. Protonation occurs at the aliphatic nitrogen (N2), forming a stable hydrochloride salt that improves solubility and crystallinity. This salt form is preferred for synthetic handling and biological studies [1] [5] [10]. Alternative salt forms include the dihydrochloride (CAS: 1986456-03-4 or 287966-92-1), with molecular formula C₉H₁₄Cl₂N₂ and molecular weight 221.13 g/mol [5] [10].
The unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold was first synthesized in 1911 via the Pictet-Spengler condensation of phenylethylamine and formaldehyde under acidic conditions. This reaction established THIQ as a privileged structure in alkaloid chemistry [3]. The 6-amino derivative emerged as a key synthetic intermediate during the mid-20th century, when researchers explored substitutions to modulate bioactivity. Two principal methods dominate its synthesis:
Table 2: Key Synthetic Routes to 6-Amino-THIQ Derivatives
Method | Key Reagents | Applications |
---|---|---|
Pictet-Spengler | Phenethylamine, aldehydes, HCl/BF₃ | Laudanosine, xylopinine, crispine A |
Bischler-Napieralski | N-Acyl phenethylamine, POCl₃, NaBH₄ | Aporphine natural products, Dysoxylum alkaloids |
Chiral Catalysis | (R)-TRIP, (S)-BINOL | Enantioselective synthesis of (R)-(+)-crispine A |
Historically, THIQs were erroneously linked to alcoholism pathogenesis via condensation of dopamine and acetaldehyde. This theory was discredited by the 1990s, shifting focus toward their neuropharmacological potential [2] [7].
The 6-amino-THIQ scaffold exhibits diverse bioactivities tied to its structural mimicry of endogenous neurotransmitters. Key significance includes:
Glutamate receptor antagonism [7]Notably, 1MeTIQ reverses MPTP-induced bradykinesia and depletes in Parkinsonian substantia nigra, suggesting therapeutic relevance [7].
Antitumor and Antibiotic Agents:Complex THIQ natural products (e.g., saframycins, quinocarcins) exhibit potent DNA-binding properties. Synthetic analogs leverage the 6-amino group for:
Topoisomerase I inhibition (e.g., trabectedin, lurbinectedin) [3]
Opioid Receptor Ligands:6-Amino-THIQ derivatives serve as precursors to κ-opioid antagonists (e.g., JDTic). Modifications at C6/C7 yield compounds with sub-nanomolar affinity (Ke = 0.01–0.11 nM) and >1000-fold κ-selectivity over μ/δ receptors. These show promise for treating addiction and depression [9].
Antimicrobial and Antiparasitic Activity:Nitro-substituted analogs (e.g., 6-nitro-THIQ hydrochloride, CAS: 174648-98-7) serve as intermediates for compounds targeting:
Table 3: Clinically Used THIQ-Based Therapeutics
Drug | THIQ Substitution | Therapeutic Use |
---|---|---|
Trabectedin | Complex pentacyclic | Ovarian sarcoma |
Apomorphine | C6-C7 catechol | Parkinson’s disease |
Solifenacin | 1-Azabicycloalkyl | Overactive bladder |
Quinapril | Diacid/carboline | Hypertension |
JDTic analogs | C6/C7 hydroxy/amide | κ-opioid addiction therapy |
The 6-amino group enables targeted modifications for optimizing pharmacokinetics. Its hydrogen-bonding capacity enhances interactions with biological targets, while the protonated nitrogen improves water solubility—critical for CNS drug design [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9